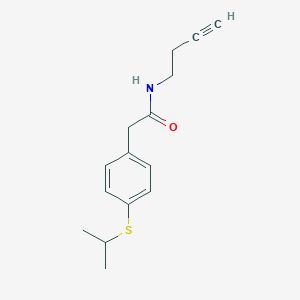![molecular formula C14H9N5O B2602144 N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415601-45-3](/img/structure/B2602144.png)
N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,2-b]pyridazines are a class of heterocyclic compounds that have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyridazines has been well studied in the past decade . Recent developments in organometallic-chemistry-based methods have been used for the preparation of imidazo[1,2-b]pyridazines by cyclization as well as their functionalization by means of cross-coupling reactions such as Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada, and Stille .Molecular Structure Analysis
The N1-substituent on 2-oxo-1,2-dihydropyridine ring can be a variety of alkyl, aryl, and heteroaryl groups . Among them, 2-pyridyl provided much enhanced Caco-2 permeability, attributed to its ability to form intramolecular hydrogen bonds .Chemical Reactions Analysis
The advances made on the C−H activation of imidazo[1,2-b]pyridazines using C-arylation, C-benzylation, and C-alkylation are also reviewed . Furthermore, the recent reports on the N-arylation of this heterocyclic system are discussed and highlighted .Aplicaciones Científicas De Investigación
Broad-Spectrum Antiviral Activity
Imidazo[1,2-b]pyridazine compounds have been identified as having potent and broad-spectrum activity against human picornaviruses. A study highlights the antirhinoviral and antienteroviral activity of these compounds, emphasizing the importance of the linker between the phenyl and the imidazopyridazine moieties in determining their activity. Notably, certain analogs, such as 7b, displayed potent broad-spectrum antirhinoviral and antienteroviral activity against multiple rhino- and enteroviruses (Hamdouchi et al., 2003).
Synthesis of Tricyclic Nitrogenous Structures
N-Alkyl(aryl)-3-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxamides, derived from 5-alkyl(aryl)amino-2-(3-phthalimidopropyl)-1,3-oxazole-4-carbonitriles, have been used in the synthesis of complex tricyclic nitrogenous structures, highlighting the versatility of imidazo[1,2-b]pyridazine derivatives in synthetic chemistry (Chumachenko et al., 2013).
Potential in Neurodegenerative Disease Imaging
Imidazo[1,2-b]pyridazine derivatives have shown promise in binding to amyloid plaques in vitro, suggesting potential applications in the development of imaging agents for neurodegenerative diseases like Alzheimer's. The binding affinities of these compounds to synthetic aggregates of Aβ1-40 were significant, especially for certain analogs like 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, indicating their potential in positron emission tomography (PET) radiotracers (Zeng et al., 2010).
Antimicrobial Applications
Several imidazo[1,2-a]pyridine derivatives have demonstrated antimicrobial activities. For instance, compounds synthesized from imidazo[1,2-a]pyridine-2-carbohydrazide showed moderate antifungal activity against a range of fungi, with some derivatives exhibiting high activity against specific strains like M. canis. This indicates the potential of these compounds in antifungal drug development (Göktaş et al., 2014).
Versatility in Chemical Synthesis
The imidazo[1,2-b]pyridazine moiety has proven to be a versatile scaffold in chemical synthesis, allowing for the creation of a variety of complex structures. This includes the synthesis of novel nitrogenous structures, highlighting the adaptability of this compound in the synthesis of diverse chemical entities (Bhatt et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is the interleukin (IL)-17A . IL-17A is a major pathological cytokine secreted from Th17 cells . It plays a key role in chronic inflammation and is a major driver of tissue damage .
Mode of Action
N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide interacts with IL-17A, inhibiting its function . IL-17A may act as a homodimer or a heterodimer to signal through the IL-17 receptor (IL-17R), which is a heterodimer formed by the IL-17RA and IL-17RC subunits . By inhibiting IL-17A, N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide can reduce the pro-inflammatory responses that contribute to chronic autoimmune diseases .
Biochemical Pathways
The inhibition of IL-17A by N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide affects the IL-23/IL-17 axis, which is critical to the pathogenesis of psoriatic disease . This disruption can lead to a reduction in the symptoms of diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis .
Pharmacokinetics
It is suggested that small molecule il-17a inhibitors like n-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide may provide efficacy comparable to anti-il-17a antibodies for psoriasis . This suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The inhibition of IL-17A by N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide can lead to a reduction in inflammation and tissue damage . This can result in an improvement in the symptoms of diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis .
Direcciones Futuras
The critical importance of the IL-23/IL-17 axis to the pathogenesis of psoriatic disease has resulted in many new biological treatments targeting these cytokines . A small molecule IL-17A inhibitor may provide efficacy comparable to anti-IL-17A antibodies for psoriasis . In addition, anti-drug antibodies against anti-IL-17A antibodies may arise in some patients and may reduce the efficacy of antibodies directed to IL-17A over time . This inactivation pathway would not be operative for small molecule IL-17A inhibitors .
Propiedades
IUPAC Name |
N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O/c15-9-10-3-1-2-4-11(10)17-14(20)12-5-6-13-16-7-8-19(13)18-12/h1-8H,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUHXLDBQQMMRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=NN3C=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

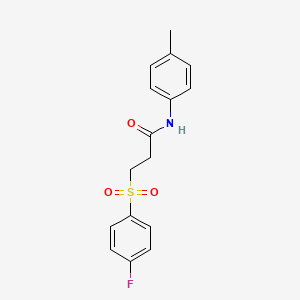
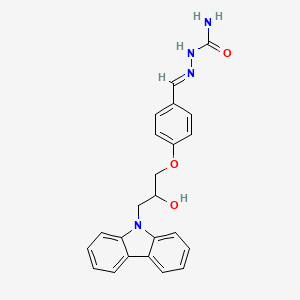

![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2602068.png)

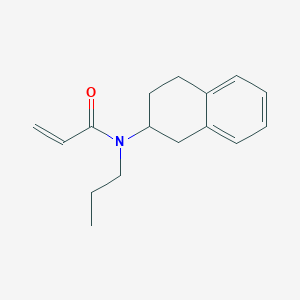
![2-[(1-methyl-2-phenyl-1H-indol-3-yl)[(pyridin-2-yl)amino]methyl]phenol](/img/structure/B2602071.png)
![1-(7-Ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2602072.png)
![6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2602073.png)
![9H-Fluoren-9-ylmethyl N-(3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl)carbamate;2,2,2-trifluoroacetic acid](/img/structure/B2602075.png)
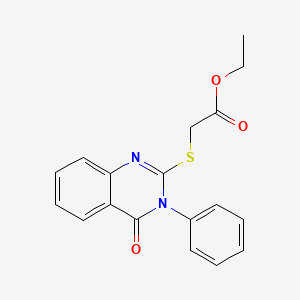
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2602079.png)
